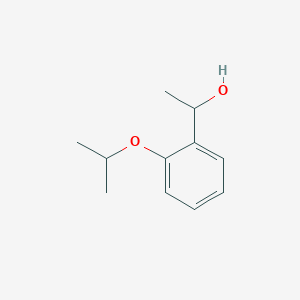
1-(2-iso-Propoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-iso-Propoxyphenyl)ethanol, also known as IPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. IPE is a colorless liquid that has a molecular weight of 196.28 g/mol and a boiling point of 250°C. In
Mecanismo De Acción
The mechanism of action of 1-(2-iso-Propoxyphenyl)ethanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of dopamine receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2-iso-Propoxyphenyl)ethanol has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is implicated in various pathological conditions.
In vivo studies have demonstrated that 1-(2-iso-Propoxyphenyl)ethanol can reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-iso-Propoxyphenyl)ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for a wide range of applications. However, 1-(2-iso-Propoxyphenyl)ethanol also has some limitations. Its solubility in water is relatively low, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its effects in certain contexts.
Direcciones Futuras
There are several future directions for research on 1-(2-iso-Propoxyphenyl)ethanol. In pharmaceuticals, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. In agriculture, more research is needed to determine the optimal conditions for its use as a plant growth regulator, insecticide, and fungicide. In materials science, further studies are needed to explore its potential applications as a monomer for the synthesis of polymers and copolymers, and as a material for the fabrication of optoelectronic devices.
In conclusion, 1-(2-iso-Propoxyphenyl)ethanol is a chemical compound that has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 1-(2-iso-Propoxyphenyl)ethanol involves the reaction of 2-iso-Propoxyphenol with ethylene oxide in the presence of a catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-(2-iso-Propoxyphenyl)ethanol. The purity of 1-(2-iso-Propoxyphenyl)ethanol can be improved by distillation and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-iso-Propoxyphenyl)ethanol has been extensively studied for its potential applications in various fields. In pharmaceuticals, 1-(2-iso-Propoxyphenyl)ethanol has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential drug candidate for the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
In agriculture, 1-(2-iso-Propoxyphenyl)ethanol has been used as a plant growth regulator, insecticide, and fungicide. It has been shown to improve the yield and quality of crops, as well as protect them from pests and diseases.
In materials science, 1-(2-iso-Propoxyphenyl)ethanol has been used as a monomer for the synthesis of polymers and copolymers. It has also been investigated as a potential material for the fabrication of optoelectronic devices.
Propiedades
IUPAC Name |
1-(2-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIRSCVITFKGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)
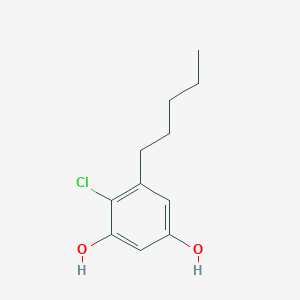
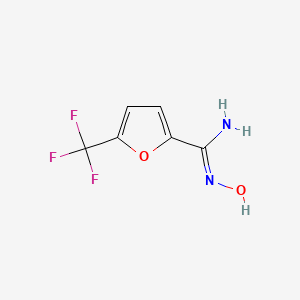
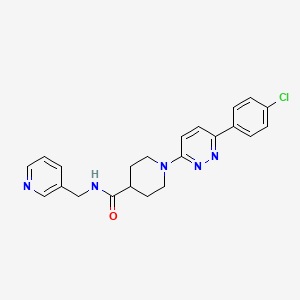
![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)
![N-(4-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2754086.png)
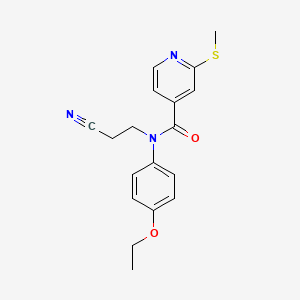


![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)
![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)
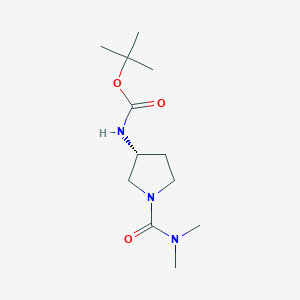
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)